molecular formula C6HBr2ClN2S B12963988 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole

4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole

Cat. No.: B12963988
M. Wt: 328.41 g/mol
InChI Key: XZWOATRJMYYWPS-UHFFFAOYSA-N
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Description

4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiadiazole core. It is widely used in the synthesis of light-emitting and conducting polymers for organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzo[c][1,2,5]thiadiazole. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated polymers .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron acceptor in various applications. The bromine and chlorine atoms contribute to the electron-deficient nature of the compound, making it suitable for use in electron donor-acceptor systems. These systems are crucial in organic electronics, where the compound facilitates charge transport and enhances device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. This makes it particularly useful in applications requiring specific electron-accepting characteristics .

Properties

Molecular Formula

C6HBr2ClN2S

Molecular Weight

328.41 g/mol

IUPAC Name

4,7-dibromo-5-chloro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HBr2ClN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H

InChI Key

XZWOATRJMYYWPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)Br)Br

Origin of Product

United States

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